methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate
Description
Methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate is a complex heterocyclic compound featuring:
- A methyl benzoate backbone.
- An indole ring substituted with a pyrrolidin-1-yl ethyl group at the 1-position.
- A 2-oxoacetamide linkage bridging the indole and benzoate moieties.
Below, we compare it with structurally related compounds to infer properties and highlight research gaps.
Properties
IUPAC Name |
methyl 4-[[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-32-24(31)16-8-10-17(11-9-16)25-23(30)22(29)19-14-27(20-7-3-2-6-18(19)20)15-21(28)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVJCIIRQYBRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyrrolidine ring through a series of condensation and cyclization reactions. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with several analogs (Table 1):
Table 1: Functional Group Comparison
Key Observations :
- The target compound’s indole-pyrrolidinyl ethyl motif distinguishes it from pyridoindole () and pyrazolopyrimidine () analogs.
- Unlike Compounds 1 and 2 (carboxylic acids), the target retains a benzoate ester , enhancing lipophilicity and membrane permeability .
- The absence of fluorinated groups (cf. Example 53 ) may reduce metabolic stability but improve synthetic accessibility.
Physicochemical Properties
Key Observations :
Table 3: Hazard Comparison
Key Observations :
Pharmacological and Crystallographic Notes
- Target Compound : The indole-pyrrolidine scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways) and serotonin receptor modulation, though specific data are lacking.
- Compound in : Exhibits a twisted pyrrolidine ring and hydrogen-bonded dimeric structure, suggesting solid-state stability. The target compound’s crystal packing may differ due to its acetamide linker.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
